2-{[(6-Bromo-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{[(6-Bromo-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Bromo-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps. The key starting material, pyrazolopyrimidine, is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-Bromo-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-{[(6-Bromo-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It serves as a tool for studying cellular processes involving CDK2.
Medicine: Its potential as a CDK2 inhibitor makes it a candidate for cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and chemical products
Mechanism of Action
The compound exerts its effects by inhibiting CDK2, a protein kinase involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar core structure.
Thioglycoside derivatives: Compounds with similar biological activities but different structural features
Uniqueness
2-{[(6-Bromo-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Properties
Molecular Formula |
C17H11BrN6O |
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Molecular Weight |
395.2 g/mol |
IUPAC Name |
4-[(6-bromonaphthalen-2-yl)oxymethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H11BrN6O/c18-12-3-1-11-6-13(4-2-10(11)5-12)25-8-15-21-17-14-7-20-22-16(14)19-9-24(17)23-15/h1-7,9H,8H2,(H,20,22) |
InChI Key |
VJUJETKJFBSTFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=NN4C=NC5=C(C4=N3)C=NN5 |
Origin of Product |
United States |
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